3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride
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Overview
Description
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride is a chemical compound with the molecular formula C16H19ClN2O and a molecular weight of 290.79 g/mol . This compound is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride typically involves the reaction of 3-carbamoylpyridine with 2,4,6-trimethylbenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide, sodium cyanide, or primary amines in an appropriate solvent like ethanol or water.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted pyridinium salts with different functional groups at the benzylic position.
Scientific Research Applications
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride: This compound has a similar structure but with a nitro group at the para position of the benzyl ring.
3-Carbamoyl-1-(2,4-dimethylbenzyl)pyridinium chloride: This compound has a similar structure but with only two methyl groups on the benzyl ring.
Uniqueness
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride is unique due to the presence of three methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The trimethyl substitution pattern can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
Molecular Formula |
C16H19ClN2O |
---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
1-[(2,4,6-trimethylphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-11-7-12(2)15(13(3)8-11)10-18-6-4-5-14(9-18)16(17)19;/h4-9H,10H2,1-3H3,(H-,17,19);1H |
InChI Key |
UYOMEWSJYDQJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C[N+]2=CC=CC(=C2)C(=O)N)C.[Cl-] |
Origin of Product |
United States |
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